molecular formula C23H27NO3 B2414501 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1251629-34-1

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione

Cat. No.: B2414501
CAS No.: 1251629-34-1
M. Wt: 365.473
InChI Key: YIKODMKHOIKBJQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperidine ring, a benzyl group, and a butanedione group. Piperidine is a common structural motif in many pharmaceuticals and natural products .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . It also contains a benzyl group attached to the piperidine ring and a butanedione group.


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For example, Suzuki–Miyaura cross-coupling is a common reaction involving organoboron compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is a six-membered heterocycle .

Mechanism of Action

Target of Action

The primary targets of the compound “1-(3-((Benzyloxy)methyl)piperidin-1-yl)-4-phenylbutane-1,4-dione” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for piperidine derivatives . Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals .

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of this compound would likely depend on its specific chemical structure and the presence of functional groups that can be modified by metabolic enzymes.

Result of Action

Given the diversity of biological activities associated with piperidine derivatives, the effects could range from modulation of enzyme activity to alteration of cell signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known to be influenced by various environmental factors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and new methods of synthesis and applications are continually being explored .

Properties

IUPAC Name

1-phenyl-4-[3-(phenylmethoxymethyl)piperidin-1-yl]butane-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c25-22(21-11-5-2-6-12-21)13-14-23(26)24-15-7-10-20(16-24)18-27-17-19-8-3-1-4-9-19/h1-6,8-9,11-12,20H,7,10,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKODMKHOIKBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=CC=C2)COCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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